![molecular formula C10H10Br2N2 B14327633 1-(2,3-Dibromopropyl)-1H-indazole CAS No. 110108-50-4](/img/structure/B14327633.png)
1-(2,3-Dibromopropyl)-1H-indazole
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Overview
Description
1-(2,3-Dibromopropyl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of two bromine atoms on the propyl chain attached to the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dibromopropyl)-1H-indazole typically involves the bromination of a propyl-substituted indazole. One common method includes the reaction of 1H-indazole with 2,3-dibromopropanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated solid-phase extraction and gas chromatography-mass spectrometry can help in the purification and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dibromopropyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of propyl-substituted indazole.
Substitution: Formation of azido or thiol-substituted indazole derivatives.
Scientific Research Applications
1-(2,3-Dibromopropyl)-1H-indazole is a chemical compound with potential applications in scientific research across biology, medicine, and industry. The presence of both the dibromopropyl group and the indazole ring in its structure gives it unique chemical properties for various applications.
Scientific Research Applications
- Biology The compound has been investigated for its potential as an antimicrobial agent. The imidazole ring is known to exhibit biological activity.
- Medicine It has been explored for potential use in drug development, particularly in the design of new pharmaceuticals that target specific enzymes or receptors.
- Industry This compound is utilized in the production of flame retardants, as the dibromo group can enhance the flame-retardant properties of materials.
Chemical Reactions
1-(2,3-Dibromopropyl)-1H-imidazole can undergo several types of chemical reactions:
- Nucleophilic Substitution The bromine atoms in the 2,3-dibromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
- Oxidation It can be oxidized to form corresponding imidazole derivatives with different oxidation states.
- Reduction Reduction reactions can convert the dibromo group to other functional groups, such as hydroxyl or amino groups.
Synthesis of 1-(2,3-Dibromopropyl)-1H-imidazole
Mechanism of Action
The mechanism of action of 1-(2,3-Dibromopropyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione: Another brominated compound used as a flame retardant.
Tris(2,3-dibromopropyl) phosphate: An organophosphorus flame retardant with similar brominated propyl groups.
Uniqueness: 1-(2,3-Dibromopropyl)-1H-indazole is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Unlike other brominated compounds, it offers a combination of aromaticity and bromine reactivity, making it versatile for various applications.
Properties
CAS No. |
110108-50-4 |
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Molecular Formula |
C10H10Br2N2 |
Molecular Weight |
318.01 g/mol |
IUPAC Name |
1-(2,3-dibromopropyl)indazole |
InChI |
InChI=1S/C10H10Br2N2/c11-5-9(12)7-14-10-4-2-1-3-8(10)6-13-14/h1-4,6,9H,5,7H2 |
InChI Key |
IBHRGTISWUEUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC(CBr)Br |
Origin of Product |
United States |
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